molecular formula C16H12Cl2O2 B3099197 (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1352346-90-7

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3099197
CAS No.: 1352346-90-7
M. Wt: 307.2 g/mol
InChI Key: ZYNADQODNADXOG-VQHVLOKHSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a high-purity chalcone derivative supplied for advanced chemical and pharmaceutical research. This compound features a central α,β-unsaturated ketone system, confirmed to adopt an E configuration about the olefinic double bond, which bridges the 2,4-dichlorophenyl and 2-methoxyphenyl rings . The molecule is non-planar, a characteristic that can influence its crystal packing and intermolecular interactions . Chalcones like this one are recognized as privileged structures in medicinal chemistry due to their extensive biological profiles. They serve as key scaffolds for constructing bioactive compounds and are investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer properties . The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group on the aromatic rings makes this chalcone a subject of interest in materials science, particularly in the development of non-linear optical (NLO) materials and organic semiconductors . Researchers value this compound as a versatile building block for synthesizing more complex heterocyclic systems, such as benzothiazepines, and for structure-activity relationship (SAR) studies . It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-13(16)15(19)9-7-11-6-8-12(17)10-14(11)18/h2-10H,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNADQODNADXOG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This chalcone is synthesized via Claisen-Schmidt condensation between 2-methoxyacetophenone and 2,4-dichlorobenzaldehyde under basic conditions. A representative procedure involves:

  • Reactants : 2-methoxyacetophenone (1.0 eq), 2,4-dichlorobenzaldehyde (1.2 eq)

  • Catalyst : NaOH or KOH (40% aqueous)

  • Solvent : Ethanol or methanol

  • Conditions : Reflux for 6–8 hours, followed by acidification to precipitate the product .

Typical Yield : 85–90% .

ParameterValue
Reaction Temperature70–80°C
Reaction Time6–8 hours
PurificationRecrystallization (EtOH)

Palladium-Catalyzed Cross-Coupling

Alternative synthetic routes employ palladium-catalyzed cross-coupling. For example:

  • Reactants : Aryl halide (e.g., 2-bromo-2',4'-dimethoxyacetophenone) and 2,4-dichlorophenylboronic acid

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1)

  • Conditions : 90°C under oxygen atmosphere for 18 hours .

Key Observations :

  • Oxygen enhances reaction efficiency by promoting oxidative coupling .

  • Yields reach 82–88% after column chromatography .

Electrophilic Additions

The α,β-unsaturated carbonyl system undergoes electrophilic additions:

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position. For example, reaction with morpholine yields a β-amino ketone derivative (yield: 75%) .

  • Epoxidation : Treatment with H₂O₂ in basic conditions forms an epoxide (unstable; rearranges under heat).

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form flavanone analogs:

  • Conditions : HCl (conc.) in glacial acetic acid, 60°C, 4 hours

  • Product : 6,8-Dichloro-7-methoxyflavanone (yield: 68%) .

Suzuki-Miyaura Coupling

The dichlorophenyl group participates in Suzuki-Miyaura cross-coupling:

  • Reactant : 4-Bromoanisole (1.0 eq)

  • Catalyst : Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%)

  • Base : K₃PO₄

  • Solvent : Toluene/EtOH (3:1)

  • Conditions : 100°C, 12 hours .

Result : Biaryl product formed in 78% yield .

Oxidation Reactions

The enone system is susceptible to oxidation:

  • Oxidizing Agent : KMnO₄ in acidic medium

  • Product : 2,4-Dichlorobenzoic acid and 2-methoxybenzoic acid (degradation products).

Comparative Reactivity

The substituents significantly influence reactivity. Compared to analogs:

CompoundReaction Rate (Claisen-Schmidt)Epoxidation Yield
3-(4-Cl-phenyl)-1-(4-MeO-phenyl)1.0 (reference)72%
3-(2,4-Cl₂-phenyl)-1-(2-MeO-phenyl) 0.8565%
3-(3-NO₂-phenyl)-1-(4-MeO-phenyl)1.258%

Data normalized to reference compound .

Stability and Degradation

  • Thermal Stability : Decomposes at 210°C (DSC analysis) .

  • Photodegradation : Exposure to UV light (254 nm) for 24 hours results in 40% decomposition.

Scientific Research Applications

Biological Activities

1. Antioxidant Activity
Chalcones are known for their antioxidant properties. Studies indicate that (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibits significant free radical scavenging activity. This property is essential in preventing oxidative stress-related diseases.

2. Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results that suggest its potential use in developing new antimicrobial agents.

3. Anticancer Potential
Chalcones have been studied for their anticancer properties, and this particular compound is no exception. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Applications in Pharmaceuticals

1. Drug Development
The unique structure of this compound makes it a suitable candidate for drug development. Its ability to interact with multiple biological targets suggests potential as a lead compound in designing new therapeutic agents for cancer and infectious diseases.

2. Formulation in Herbal Medicine
Due to its natural origin and safety profile, this compound is being explored for incorporation into herbal formulations aimed at enhancing health and wellness.

Material Science Applications

1. Photovoltaics
Chalcones have been investigated for their photophysical properties, making them candidates for organic photovoltaic applications. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

2. Organic Light Emitting Diodes (OLEDs)
The luminescent properties of chalcones suggest potential applications in OLEDs, where they could be used as emissive materials contributing to the efficiency of light emission.

Case Studies

StudyFocusFindings
Antioxidant Activity StudyEvaluated the free radical scavenging abilityShowed significant inhibition of DPPH radicals
Antimicrobial EfficacyTested against E. coli and S. aureusInhibited bacterial growth at low concentrations
Anticancer MechanismInvestigated effects on human cancer cell linesInduced apoptosis through caspase activation

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Stability

  • Chlorine vs. Methoxy Substituents :
    • The 2,4-dichlorophenyl group enhances electron-withdrawing effects compared to methoxy-substituted analogues like (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one. This results in shorter C-Cl bonds (~1.73 Å) and elongated C=O bonds due to resonance stabilization .
    • Methoxy groups (e.g., in (2E)-1-(4-methoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one) increase electron density on the aromatic ring, leading to stronger intermolecular interactions like hydrogen bonding .

Electronic Properties and Reactivity

  • HOMO-LUMO Gaps: The title compound’s HOMO-LUMO gap is influenced by conjugation length and substituent electronegativity. DFT studies on (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one show a reduced gap (~3.5 eV) compared to non-chlorinated analogues (~4.2 eV), enhancing charge transfer properties . Derivatives with nitro groups (e.g., (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one) exhibit even lower HOMO-LUMO gaps (~3.0 eV) due to stronger electron-withdrawing effects .

Table 1: HOMO-LUMO Gaps of Selected Chalcones

Compound HOMO-LUMO Gap (eV) Reference
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 3.5
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4.2
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3.0

Spectroscopic Properties

  • IR Spectroscopy :
    • C-Cl stretching in 2,4-dichlorophenyl chalcones appears at 680–791 cm⁻¹, depending on substitution pattern. For example, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one shows C-Cl stretches at 680 cm⁻¹, while chromene derivatives exhibit shifts to 654 cm⁻¹ due to ring strain .
  • UV-Vis Absorption: The title compound’s π→π* transitions are redshifted compared to non-chlorinated chalcones, with absorption maxima near 350 nm .

Nonlinear Optical (NLO) Properties

  • The title compound’s dichlorophenyl group enhances polarizability, as seen in anthracenyl chalcones like (E)-1-(anthracen-9-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, which exhibits a nonlinear absorption coefficient (β) of 2.1 × 10⁻⁴ cm/W. Positional isomerism (2,4- vs. 2,6-dichloro) alters β values by up to 30% due to conjugation differences .

Crystal Packing and Supramolecular Interactions

  • The 2-methoxyphenyl group in the title compound may form weaker hydrogen bonds compared to hydroxylated analogues (e.g., (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one), which exhibit O–H···O interactions (bond length: 1.85 Å) .
  • Positional disorder, as observed in (2E)-1-(2,4-dichlorophenyl)-3-[4-(prop-1-en-2-yl)phenyl]prop-2-en-1-one, is less likely in the title compound due to steric hindrance from the methoxy group .

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.

  • Molecular Formula : C16H12Cl2O2
  • Molecular Weight : 307.17 g/mol
  • CAS Number : 918495-89-3
  • Chemical Structure : The compound features a chalcone backbone with two aromatic rings substituted with chlorine and methoxy groups.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound shows significant antibacterial activity against various bacterial strains.

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli14
Staphylococcus aureus12
Pseudomonas aeruginosa13
Bacillus subtilis10

The above results were obtained using the well diffusion method at a concentration of 1 mg/mL, indicating that the compound possesses notable antibacterial efficacy comparable to standard antibiotics like Ampicillin .

Anticancer Activity

In vitro studies have demonstrated that this chalcone derivative exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involves the modulation of cell cycle progression and the inhibition of proliferation markers such as cyclin D1 and CDK4 .

Study on Antioxidant Properties

A study published in MDPI evaluated the antioxidant capacity of several chalcone derivatives, including this compound. The findings suggested that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property is crucial for preventing oxidative damage associated with chronic diseases .

In Vivo Studies

Research involving model organisms like Caenorhabditis elegans has shown that treatment with this compound resulted in improved mobility and reduced amyloid plaque formation, suggesting potential neuroprotective effects relevant to Alzheimer's disease .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Protein Kinases : Inhibition of specific kinases involved in cell signaling pathways.
  • Nuclear Factor kappa B (NF-kB) : Modulation of inflammatory responses via NF-kB inhibition.
  • Reactive Oxygen Species (ROS) : Reduction of ROS levels leading to decreased oxidative stress .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one?

Answer: The compound is typically synthesized via Claisen-Schmidt condensation. Key steps include:

  • Reacting 2-methoxyacetophenone with 2,4-dichlorobenzaldehyde in ethanol under basic conditions (e.g., NaOH).
  • Isolation of the chalcone derivative via recrystallization.
  • Confirmation of the E-configuration using single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy .

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionCharacterization Technique
SolventEthanolIR, NMR
BaseNaOH (40% w/v)SC-XRD
Reaction Temperature60–70°C, 4–6 hoursUV-Vis (λmax)

Q. How is the E-configuration of the compound experimentally confirmed?

Answer: The E-configuration is validated via:

  • SC-XRD : Bond lengths and angles between the α,β-unsaturated ketone system (C=O and C=C) align with DFT-calculated values (e.g., C=O bond ~1.22 Å, C=C bond ~1.45 Å) .
  • <sup>1</sup>H NMR : Coupling constants (J = 15–16 Hz for trans-vinylic protons) confirm the E-stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy : Confirms C=O (1680–1700 cm<sup>−1</sup>) and C=C (1600–1620 cm<sup>−1</sup>) stretches.
  • NMR (<sup>1</sup>H, <sup>13</sup>C) : Assigns aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm).
  • UV-Vis : λmax ~350 nm (π→π* transitions in the chalcone backbone) .

Advanced Research Questions

Q. How do DFT calculations align with experimental data for electronic properties?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • HOMO-LUMO Energy Gap : ~4.5 eV, correlating with UV-Vis λmax (~350 nm).
  • Global Reactivity Descriptors :
    • Electrophilicity Index (ω) = 3.2 eV (moderate electrophilic character).
    • Chemical Potential (μ) = −4.1 eV (reactivity toward nucleophiles) .

Q. Table 2: DFT vs. Experimental Parameters

ParameterDFT ValueExperimental Value
C=O Bond Length1.22 Å1.23 Å
HOMO-LUMO Gap4.5 eV4.3 eV (UV-Vis)
Dipole Moment5.2 DebyeN/A

Q. How to evaluate the antimicrobial activity of this compound?

Answer:

  • Assay Design : Use agar diffusion or microdilution methods against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains.
  • Results : Moderate activity (MIC = 64–128 µg/mL) due to electron-withdrawing chloro groups enhancing membrane disruption .

Q. Table 3: Antimicrobial Screening

PathogenMIC (µg/mL)Zone of Inhibition (mm)
S. aureus6412 ± 1.2
E. coli1288 ± 0.8
C. albicans12810 ± 1.0

Q. How to access crystallographic data for structural validation?

Answer:

  • CCDC Deposition : The Cambridge Crystallographic Data Centre (CCDC) provides SC-XRD data (e.g., deposition number 1988019 for analogous compounds).
  • Validation : Compare unit cell parameters (e.g., a = 9.43 Å, b = 13.93 Å, c = 25.64 Å for orthorhombic systems) with experimental values .

Q. What role do electronic properties play in the compound’s reactivity?

Answer:

  • Substituent Effects : The 2,4-dichlorophenyl group increases electrophilicity, favoring nucleophilic attacks at the β-carbon.
  • Charge Distribution : Mulliken charges reveal partial positive charge on the α-carbon (C=O adjacent), directing regioselective reactions .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Modifications : Introduce electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -NO2) groups on the aryl rings.
  • SAR Analysis : Correlate Hammett constants (σ) with bioactivity or reactivity indices (e.g., higher σ values enhance antimicrobial potency) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

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